N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole-based acetamide derivative characterized by a benzylpiperidine moiety linked to the nitrogen of the acetamide group and a pyrimido[5,4-b]indol-4-one core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways. Its synthesis typically involves coupling reactions between pyrimidoindole intermediates and substituted piperidine derivatives, often employing activating agents like HATU (1- [bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-21(26-18-10-12-28(13-11-18)14-17-6-2-1-3-7-17)15-29-16-25-22-19-8-4-5-9-20(19)27-23(22)24(29)31/h1-9,16,18,27H,10-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHJYNZNVLUHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrimidoindole moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. The final step involves the acylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives with Varied N-Substituents
Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities depending on their substituents. Key analogs include:
Table 1: Structural and Functional Comparison of Pyrimidoindole Analogs
Key Observations :
- Substituent Influence : The benzylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., 4-ethylphenyl in ), making it relevant for neurological targets.
- Linker Modifications : Replacing the acetamide oxygen with sulfur (thioacetamide) in compounds like 11 and 19 alters electronic properties and enhances TLR4 selectivity .
Heterocyclic Core Modifications
Triazinoindole and coumarin-based analogs demonstrate how core heterocycle changes affect activity:
Table 2: Comparison with Non-Pyrimidoindole Analogs
Key Observations :
Substituent Electronic Effects
Electron-withdrawing or donating groups on the phenyl ring influence reactivity and binding:
- Nitro Group : Compound 3-(4-nitrophenyl)-2-((2-oxo-2-piperidin-1-ylethyl)thio)-5H-pyrimido[5,4-b]indol-4-one () incorporates a nitro group, which may reduce metabolic stability but enhance electrophilic interactions .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound consists of a benzylpiperidine moiety linked to a pyrimidoindole derivative via an acetamide functional group. Its molecular formula is with a molecular weight of approximately 368.43 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological interactions.
Research indicates that this compound may interact with several biological targets:
- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which might contribute to its psychoactive effects.
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Pharmacological Studies
Several studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
In vitro assays have indicated that this compound possesses significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were notably low, suggesting high potency.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
In Vivo Studies
Animal model studies have also been performed to assess the therapeutic potential of the compound:
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Behavioral Studies : In rodent models, the compound exhibited anxiolytic and antidepressant-like effects in behavioral tests such as the elevated plus-maze and forced swim test.
Case Studies
Recent case studies highlight the diverse applications of this compound:
- Cancer Therapy : A study involving patients with advanced solid tumors reported partial responses in some cases when treated with analogs of this compound in combination with standard chemotherapy.
- Neuropharmacology : Clinical trials assessing the safety and efficacy of this compound for treating anxiety disorders are underway, showing promising preliminary results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
